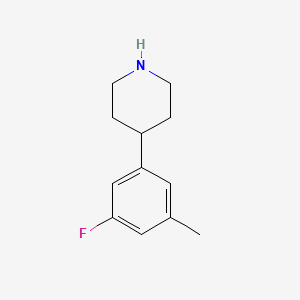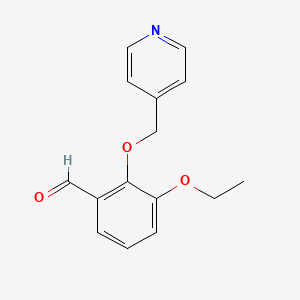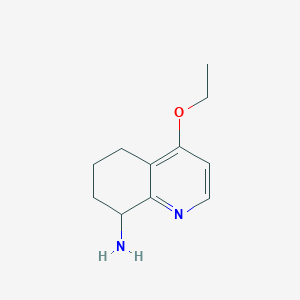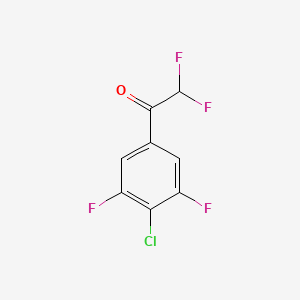
Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-3,5-difluorophenyl)ethanone, with the chemical formula C8H5ClF2O, is an organic compound. Its IUPAC name reflects its structure: 1-(4-chloro-3,5-difluorophenyl)ethanone . This compound belongs to the ketone functional group and contains a chloro-substituted phenyl ring.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes lead to the formation of 1-(4-chloro-3,5-difluorophenyl)ethanone. One common method involves the reaction of 5-bromo-2-fluoro-1,3-dichlorobenzene with isopropylmagnesium chloride lithium chloride complex in tetrahydrofuran (THF) . The reaction proceeds as follows:
5-Bromo-2-fluoro-1,3-dichlorobenzene+Isopropylmagnesium chloride lithium chloride complex→1-(4-chloro-3,5-difluorophenyl)ethanone
Industrial Production:: The industrial production methods may involve variations of the above synthetic route, optimized for large-scale production.
Analyse Chemischer Reaktionen
1-(4-Chloro-3,5-difluorophenyl)ethanone participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of different functional groups.
Reduction: Reduction reactions can yield secondary alcohols or other reduced derivatives.
Substitution: The chlorine and fluorine atoms make it susceptible to nucleophilic substitution reactions. Common reagents include Grignard reagents, reducing agents, and nucleophiles.
Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-3,5-difluorophenyl)ethanone finds applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals.
Wirkmechanismus
The exact mechanism by which 1-(4-chloro-3,5-difluorophenyl)ethanone exerts its effects depends on its specific application. It may interact with enzymes, receptors, or cellular pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While 1-(4-Chloro-3,5-difluorophenyl)ethanone is unique due to its specific halogen substitution pattern, similar compounds include other aryl ketones and halogenated derivatives.
Eigenschaften
CAS-Nummer |
1823324-57-7 |
|---|---|
Molekularformel |
C8H3ClF4O |
Molekulargewicht |
226.55 g/mol |
IUPAC-Name |
1-(4-chloro-3,5-difluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3ClF4O/c9-6-4(10)1-3(2-5(6)11)7(14)8(12)13/h1-2,8H |
InChI-Schlüssel |
WXDBGGQBFFHURA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)Cl)F)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate](/img/structure/B12092708.png)
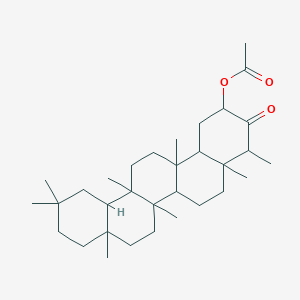


![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone](/img/structure/B12092739.png)
![7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B12092746.png)



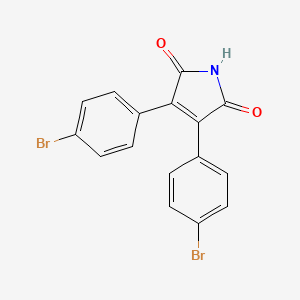
![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)
